molecular formula C15H10INO B1614386 2-(3-Cyanophenyl)-2'-iodoacetophenone CAS No. 898784-35-5

2-(3-Cyanophenyl)-2'-iodoacetophenone

Cat. No. B1614386
CAS RN: 898784-35-5
M. Wt: 347.15 g/mol
InChI Key: NCNUEMFKNRGOCX-UHFFFAOYSA-N
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Description

2-(3-Cyanophenyl)-2’-iodoacetophenone is a chemical compound that is not widely documented. It is related to 3-Cyanophenyl isocyanate, which is used as a starting reagent for various syntheses .

Scientific Research Applications

Reactions of Aryl Ketones

A study on the reactions of aryl ketones, including acetophenones with iodine(III) tris(trifluoroacetate), provides insight into the formation of iodo derivatives through various reaction conditions. This includes adjustments in molar ratios, temperature, and solvents, highlighting the potential for manipulating 2-(3-Cyanophenyl)-2'-iodoacetophenone in synthetic applications for generating iodo derivatives (Fukuyama, Nishino, & Kurosawa, 1987).

Catalytic Addition to Olefins

The catalytic addition of aromatic carbon–hydrogen bonds to olefins using ruthenium complexes demonstrates how 2-(3-Cyanophenyl)-2'-iodoacetophenone could potentially engage in C-C bond-forming reactions. This process exhibits high efficiency and selectivity, indicating its utility in synthesizing complex molecular architectures (Kakiuchi et al., 1995).

Molecular Engineering for Solar Cells

A molecular engineering approach for solar cell applications showcases the design and synthesis of organic sensitizers, including functionalities akin to those in 2-(3-Cyanophenyl)-2'-iodoacetophenone. The study emphasizes the critical role of electron-donating and anchoring groups for enhancing photovoltaic performance, suggesting potential applications of similar compounds in solar energy conversion (Kim et al., 2006).

Rhodium-Catalyzed Annulation Reactions

Research on rhodium-catalyzed annulation reactions of 2-cyanophenylboronic acid with alkynes and strained alkenes highlights a method for constructing substituted indenones or indanones. This indicates potential pathways for the functionalization or transformation of 2-(3-Cyanophenyl)-2'-iodoacetophenone in synthetic chemistry applications (Miura & Murakami, 2005).

Nitriles in Heterocyclic Synthesis

The use of nitriles in heterocyclic synthesis, exploring reactions with cyanopyridine derivatives, sheds light on the synthetic versatility of compounds like 2-(3-Cyanophenyl)-2'-iodoacetophenone. It highlights their potential role in generating new sulfa drugs and other heterocyclic compounds, which can have diverse applications in medicinal chemistry and drug development (Abdel Hafez, Awad, & Abdel Monem, 2007).

Mechanism of Action

Target of Action

Similar compounds such as 3-cyanophenylboronic acid have been used in the synthesis of piperidine-based mch r1 antagonists , suggesting potential targets could be related to these receptors.

Mode of Action

Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Based on the involvement of similar compounds in suzuki–miyaura (sm) cross-coupling reactions , it can be inferred that this compound may affect pathways related to carbon-carbon bond formation.

Pharmacokinetics

A compound with a similar structure, 2-(3-cyanophenyl)acetic acid, has been reported to have high gi absorption and is bbb permeant .

Result of Action

Based on the involvement of similar compounds in suzuki–miyaura (sm) cross-coupling reactions , it can be inferred that this compound may play a role in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis.

Action Environment

It is known that the success of suzuki–miyaura (sm) cross-coupling reactions, which similar compounds are involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name

3-[2-(2-iodophenyl)-2-oxoethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10INO/c16-14-7-2-1-6-13(14)15(18)9-11-4-3-5-12(8-11)10-17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNUEMFKNRGOCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642325
Record name 3-[2-(2-Iodophenyl)-2-oxoethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898784-35-5
Record name 3-[2-(2-Iodophenyl)-2-oxoethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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